Lactic acid, acetate, hexyl ester
Description
Chemical Classification and Structural Elucidation within Organic Esters
Lactic acid, acetate (B1210297), hexyl ester belongs to the class of organic compounds known as carboxylic acid esters. hmdb.ca More specifically, it is a diester, containing two ester functional groups. Its structure is derived from 2-hydroxypropanoic acid (lactic acid), where the carboxylic acid group is esterified with hexan-1-ol, and the hydroxyl group is acetylated, forming an acetate ester.
The molecular framework consists of a central propanoate chain. An oxygen atom links the carbonyl carbon of this chain to a six-carbon hexyl group. The second carbon atom (the alpha-carbon) of the propanoate chain is attached to an oxygen atom of an acetate group. This intricate structure suggests a molecule with specific physical and chemical properties influenced by both the lactate (B86563) and acetate moieties, as well as the hexyl chain.
Table 1: Chemical Profile of Lactic Acid, Acetate, Hexyl Ester
| Identifier | Value |
| IUPAC Name | Hexyl 2-acetoxypropanoate |
| Molecular Formula | C11H20O4 |
| Molecular Weight | 216.27 g/mol |
| Chemical Class | Carboxylic Acid Ester (Diester) |
| Structural Components | Lactic Acid, Acetic Acid, Hexan-1-ol |
Historical Context of Ester Chemistry and Related Synthetic Methodologies
The study of esters dates back to the 19th century, with German chemist Leopold Gmelin coining the term "ester". britannica.com The foundational method for ester synthesis is the Fischer-Speier esterification, first described in 1895. This classic reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. wikipedia.orgtestbook.com It is a reversible process, and to improve the yield of the ester, the equilibrium is often shifted by removing water as it is formed. wikipedia.org
Throughout the 20th century, the repertoire of synthetic methodologies expanded significantly. Key developments include:
Reaction with Acid Derivatives : The use of more reactive carboxylic acid derivatives, such as acid chlorides and acid anhydrides, provides a more vigorous and often irreversible pathway to ester formation. wikipedia.orgencyclopedia.com For instance, acetic anhydride (B1165640) is a commonly used reagent for preparing acetate esters. encyclopedia.com
Development of Catalysts : While strong mineral acids like sulfuric acid and hydrochloric acid were the traditional catalysts, research led to the development of others, including solid acid catalysts and ion-exchange resins, which can simplify product purification. encyclopedia.comgoogle.com The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), emerged as a method for ester synthesis under milder conditions, particularly useful for sensitive substrates. wikipedia.orgresearchgate.netnih.gov
Industrial Processes : For large-scale production, continuous esterification processes were developed, allowing for the efficient manufacturing of simple esters like methyl acetate and ethyl acetate. encyclopedia.com More recently, techniques like reactive distillation, which combines reaction and separation in a single unit, have been explored for ester synthesis to enhance conversion and efficiency. ntnu.noresearchgate.net
Contemporary Research Significance and Academic Trajectory of this compound
While direct research on this compound is limited, the academic trajectory of the broader lactate ester class points towards significant contemporary interest. Lactate esters, such as ethyl lactate and butyl lactate, are increasingly recognized as "green solvents". acs.orgmdpi.com This designation stems from their derivation from renewable resources (lactic acid is produced via fermentation), biodegradability, and low toxicity, positioning them as sustainable alternatives to petroleum-based solvents. acs.orgdatainsightsmarket.com
The global market for lactate esters is expanding, driven by their use in a variety of industries:
Food and Beverage : As flavoring agents and preservatives. acs.orgdatainsightsmarket.com
Pharmaceuticals and Cosmetics : As solvents and excipients due to their low toxicity. acs.orgresearchnester.com
Paints and Coatings : As effective solvents in formulations. researchnester.com
Agrochemicals : In the manufacture of environmentally friendlier pesticides and insecticides. acs.orgresearchnester.com
The research trajectory for a compound like this compound is likely to follow these trends. Its dual-ester nature and the presence of a hexyl group could confer unique solvency power, volatility, and lipophilicity. Academic inquiry would likely focus on its potential as a novel, bio-based solvent, a plasticizer, or a specialty chemical intermediate for polymers or other advanced materials. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
77008-66-3 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
hexyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C11H20O4/c1-4-5-6-7-8-14-11(13)9(2)15-10(3)12/h9H,4-8H2,1-3H3 |
InChI Key |
KWFBVRNLVSVNRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics for Lactic Acid, Acetate, Hexyl Ester Production
Process Optimization and Scale-Up Research for Lactic Acid, Acetate (B1210297), Hexyl Ester Production
Green Chemistry Principles and Sustainable Synthetic Routes for Lactic Acid, Acetate, Hexyl Ester
The production of specialty esters such as this compound and its parent compounds, hexyl lactate (B86563) and hexyl acetate, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by designing safer chemicals and processes, using renewable feedstocks, increasing energy efficiency, and minimizing waste. Sustainable synthetic routes for these esters focus on the use of biocatalysis, process intensification techniques like reactive distillation, and the application of environmentally benign solvents or solvent-free conditions.
The ambiguous nomenclature "this compound" is interpreted for this discussion as hexyl 2-acetoxypropanoate, a compound derived from the acetylation of hexyl lactate. As direct synthetic routes for this specific diester are not widely documented, this section focuses on the green methodologies applicable to the synthesis of its precursor, hexyl lactate, and the related compound, hexyl acetate. These approaches represent the forefront of sustainable ester production.
Biocatalytic Esterification: A Gentle and Specific Approach
One of the cornerstones of green chemistry is the use of enzymes as catalysts to replace harsh and non-specific chemical catalysts like sulfuric acid. Lipases, in particular, have proven highly effective for ester synthesis under mild conditions, offering high selectivity and reducing the formation of by-products.
Enzymatic Synthesis of Lactate Esters:
Research has demonstrated the viability of using lipases for the esterification of lactic acid with fatty alcohols, including hexanol. A key study utilized lipase (B570770) from Candida antarctica (immobilized as Novozym 435) to synthesize various alkyl lactates. The findings indicate that reaction conditions and solvent choice are critical for achieving high yields.
For instance, in the synthesis of dodecyl lactate, a yield of 95% was achieved in 48 hours when using acetonitrile (B52724) as a solvent in the presence of a desiccant. epa.gov The study also noted that similar high yields (94-96%) were obtainable for esters with alcohol chain lengths from C8 to C16, which includes hexanol. epa.gov Critically, esterification of lactic acid with fatty alcohols was found to be less favorable in apolar solvents like n-hexane. epa.gov In solvent-free systems, the reaction required the presence of a desiccant from the start, yielding 70% conversion in 48 hours. epa.gov
A patented method also highlights that in enzymatic lactate synthesis, using polar solvents like ethers and ketones can suppress the deactivation of the enzyme caused by the acidity of lactic acid, enabling reactions at higher substrate concentrations (1.0 M to 2.5 M). google.com
Enzymatic Synthesis of Hexyl Acetate:
The green synthesis of hexyl acetate has been successfully achieved via lipase-catalyzed transesterification. In one study, immobilized lipase from Mucor miehei (Lipozyme IM-77) was used to catalyze the reaction between hexanol and triacetin (B1683017) in an n-hexane solvent system. nih.gov Using response surface methodology, the optimal conditions were determined to be a reaction time of 7.7 hours, a temperature of 52.6 °C, and a substrate molar ratio (triacetin to hexanol) of 2.7:1, which resulted in an actual molar conversion of 86.6%. nih.gov This biocatalytic route avoids the need for aggressive acid catalysts and high temperatures typical of conventional esterification.
Table 1: Research Findings on Enzymatic Ester Synthesis
| Target Ester | Enzyme Source | Substrates | Solvent/System | Key Findings & Conditions | Molar Conversion / Yield |
|---|---|---|---|---|---|
| Dodecyl Lactate | Candida antarctica | Lactic Acid, Dodecanol | Acetonitrile | Reaction with desiccant. | 95% in 48h epa.gov |
| Fatty Lactates | Candida antarctica | Lactic Acid, Fatty Alcohol | Solvent-Free | Requires desiccant from the start of the reaction. | 70% in 48h epa.gov |
| Hexyl Acetate | Mucor miehei | Hexanol, Triacetin | n-Hexane | Temp: 52.6°C; Time: 7.7h; Molar Ratio: 2.7:1. | 86.6% nih.gov |
| Ethyl Lactate | Immobilized Enzyme | Lactic Acid, Ethanol | Polar Solvents (Ethers, Ketones) | Polar solvent suppresses enzyme deactivation by lactic acid. | High yield at high substrate conc. google.com |
Process Intensification with Reactive Distillation
Reactive distillation is a prime example of process intensification, a key principle of green engineering. It combines chemical reaction and product separation into a single unit, leading to significant advantages in energy consumption, capital cost, and reaction efficiency. By continuously removing a by-product (typically water in esterification), the reaction equilibrium is shifted towards the product side, driving the reaction to higher conversion rates.
This technique has been extensively studied for the production of ethyl lactate, which serves as an excellent model for the sustainable synthesis of other lactate esters. researchgate.netnih.govnih.gov In this process, the esterification of lactic acid with an alcohol is carried out in a distillation column. As the reaction proceeds, water, a by-product, is removed from the top of the column, which enhances the reaction kinetics and allows for conversions exceeding the limits of conventional batch reactors. nih.gov
Studies have reported achieving lactic acid conversions greater than 90% and high ethyl lactate yields using this method. nih.gov The process can be optimized for energy efficiency by comparing different setups, such as integrated reactive distillation versus a serial configuration of reactors and distillation steps. researchgate.netnih.gov Research indicates that an optimized serial setup can offer comparable process intensification at a lower energy cost, making it more flexible and easier to scale up. researchgate.netnih.gov
Table 2: Key Parameters in Reactive Distillation for Lactate Ester Production
| Parameter | Description | Significance | Research Finding |
|---|---|---|---|
| Catalyst | Typically a solid acid catalyst (e.g., ion-exchange resin). | Enables the reaction within the distillation column. | Amberlyst 46 has been used but can be deactivated by cations. tuwien.at |
| Feed Purity | Purity of alcohol feedstock (e.g., ethanol). | Affects the efficiency of water removal. | Azeotropic ethanol-water mixtures can potentially be used, offering economic advantages. nih.gov |
| Equilibrium Shift | Removal of water by-product. | Overcomes equilibrium limitations of the esterification reaction. | Leads to lactic acid conversion >90%. nih.gov |
| Process Configuration | Integrated vs. Serial setup. | Impacts energy efficiency and operational control. | A serial setup can be more energy-efficient and easier to regulate than a single integrated column. researchgate.netnih.gov |
Advancements in Green Solvents and Solvent-Free Synthesis
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry promotes the use of benign solvents derived from renewable resources or, ideally, the elimination of solvents altogether.
Ethyl lactate itself is recognized as a green solvent. researchgate.netpcimag.com It is biodegradable, derived from processing corn, non-corrosive, and has low toxicity. pcimag.com Its use as a reaction medium in other chemical transformations is an active area of research, underscoring its favorable environmental profile. researchgate.netrsc.org
As mentioned previously, the enzymatic synthesis of lactate esters has been explored in both green solvents and solvent-free systems. epa.gov While apolar solvents like hexane (B92381) were not ideal for lactic acid esterification, polar aprotic solvents like acetonitrile allowed for high yields. epa.gov Furthermore, performing the reaction without any solvent is a highly attractive option from a green chemistry perspective as it maximizes the reactor volume for reactants and simplifies product purification. Research showed that a 70% yield could be achieved in a solvent-free system for dodecyl lactate, demonstrating the potential of this approach. epa.gov
Advanced Analytical Methodologies for Characterization and Quantification of Lactic Acid, Acetate, Hexyl Ester
Spectroscopic Techniques for Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule. nih.gov By analyzing the chemical shifts, splitting patterns (spin-spin coupling), and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in hexyl 2-acetoxypropanoate can be determined.
The ¹H NMR spectrum provides information on the different types of protons. The signals for the hexyl ester chain would appear in the upfield region, while the protons closer to the electronegative oxygen atoms of the ester and acetate (B1210297) groups would be shifted downfield. The methine proton on the lactate (B86563) backbone is expected to be a quartet, coupled to the adjacent methyl group's three protons.
The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbons of the acetate and lactate ester groups are the most downfield signals. The carbons of the hexyl chain and the methyl groups will have characteristic shifts in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Hexyl 2-acetoxypropanoate in CDCl₃ Predicted values are based on standard chemical shift increments and data from analogous structures like hexyl acetate and ethyl lactate.
| ¹H NMR | Atom Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |
| Protons | H on C2 (Lactate) | ~5.0 | Quartet (q) |
| H on C1' (Hexyl) | ~4.1 | Triplet (t) | |
| H on Acetate CH₃ | ~2.1 | Singlet (s) | |
| H on C2' (Hexyl) | ~1.6 | Multiplet (m) | |
| H on C3 (Lactate) | ~1.5 | Doublet (d) | |
| H on C3', C4', C5' (Hexyl) | ~1.3 | Multiplet (m) | |
| H on C6' (Hexyl) | ~0.9 | Triplet (t) | |
| ¹³C NMR | Atom Assignment | Predicted Chemical Shift (ppm) | |
| Carbons | C1 (Lactate C=O) | ~170 | |
| Acetate C=O | ~169 | ||
| C2 (Lactate) | ~68 | ||
| C1' (Hexyl) | ~65 | ||
| C2' (Hexyl) | ~31 | ||
| C3' (Hexyl) | ~28 | ||
| C4' (Hexyl) | ~25 | ||
| C5' (Hexyl) | ~22 | ||
| Acetate CH₃ | ~21 | ||
| C3 (Lactate) | ~17 | ||
| C6' (Hexyl) | ~14 |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. For hexyl 2-acetoxypropanoate, these methods are particularly effective at confirming the presence of the ester functionalities.
The IR spectrum is expected to show strong, characteristic absorption bands for the carbonyl (C=O) stretching vibrations of the two ester groups. These would likely appear in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester linkages will also produce strong bands, typically in the 1000-1300 cm⁻¹ range. The aliphatic C-H stretching and bending vibrations from the hexyl chain and methyl groups will also be prominent.
Table 2: Characteristic Infrared (IR) Absorption Frequencies for Hexyl 2-acetoxypropanoate
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch | Aliphatic (Hexyl, Methyl) | 2850 - 3000 | Medium to Strong |
| C=O Stretch | Ester (Lactate & Acetate) | 1735 - 1750 | Strong |
| C-H Bend | Methyl / Methylene | 1350 - 1470 | Medium |
| C-O Stretch | Ester | 1000 - 1300 | Strong |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For hexyl 2-acetoxypropanoate (C₁₁H₂₀O₄), the molecular weight is 216.27 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 216. The fragmentation pattern would provide corroborating evidence for the structure. Key fragmentation pathways would include the loss of the hexyloxy radical (•OC₆H₁₃), the hexyl group as a hexene molecule, and cleavage of the acetate group. These fragmentation patterns are diagnostic and allow for confirmation of the compound's identity.
Table 3: Expected Mass Spectrometry Fragments for Hexyl 2-acetoxypropanoate
| m/z Value | Proposed Fragment Identity | Formula of Fragment |
| 216 | Molecular Ion [M]⁺ | [C₁₁H₂₀O₄]⁺ |
| 173 | [M - CH₃CO]⁺ | [C₉H₁₇O₃]⁺ |
| 131 | [M - OC₆H₁₃]⁺ | [C₅H₇O₃]⁺ |
| 115 | [M - C₆H₁₃O₂]⁺ | [C₅H₇O]⁺ |
| 85 | [C₆H₁₃]⁺ (Hexyl cation) | [C₆H₁₃]⁺ |
| 43 | [CH₃CO]⁺ (Acetyl cation) | [C₂H₃O]⁺ |
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are indispensable for separating hexyl 2-acetoxypropanoate from reaction byproducts, starting materials, or other impurities, thereby allowing for its purification and the assessment of its purity.
Given its expected boiling point and thermal stability, Gas Chromatography (GC) is the premier technique for the analysis of hexyl 2-acetoxypropanoate. The compound is volatilized and passed through a capillary column, where it is separated from other volatile components based on differences in boiling point and interactions with the column's stationary phase.
When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of the eluting peaks. nih.gov The retention time from the GC provides one piece of identifying information, while the mass spectrum provides a molecular fingerprint, confirming the identity of the target compound and allowing for the identification of volatile impurities. nih.gov Comprehensive two-dimensional GC (GCxGC-MS) can offer even greater resolving power for highly complex samples. nih.gov
Table 4: Typical GC-MS Parameters for Volatile Ester Analysis
| Parameter | Typical Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium, constant flow (~1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
While GC is ideal for the target compound, High-Performance Liquid Chromatography (HPLC) is a crucial method for detecting and quantifying non-volatile or thermally labile impurities that may be present. mdpi.compensoft.net For instance, unreacted lactic acid, or oligomeric byproducts formed during synthesis would not be amenable to GC analysis but could be readily separated by HPLC.
A reversed-phase HPLC (RP-HPLC) method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net Since hexyl 2-acetoxypropanoate lacks a strong UV chromophore, detection can be challenging. A universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a refractive index (RI) detector would be required for quantification.
Table 5: Illustrative HPLC Method for Purity Analysis
| Parameter | Typical Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
Advanced Material Characterization Techniques
The structural and thermal properties of Lactic acid, acetate, hexyl ester are critical parameters that influence its behavior and performance. Advanced analytical techniques provide the means to elucidate these characteristics with high precision.
X-ray Diffraction (XRD) for Crystalline Phase Identification (if applicable)
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of a material. By bombarding a sample with X-rays and measuring the diffraction patterns, one can identify the crystalline phases present, determine the degree of crystallinity, and obtain information about the unit cell dimensions.
For this compound, which is expected to be a liquid at room temperature based on the properties of similar esters, XRD analysis would primarily be applicable if the compound can be solidified into a crystalline form at low temperatures. If crystalline phases are formed, XRD would provide invaluable data on the molecular packing and arrangement.
As of the latest available data, specific XRD studies on this compound are not present in publicly accessible research. The physical properties of similar compounds, such as hexyl lactate and hexyl acetate, indicate a liquid state at ambient conditions, suggesting that low-temperature crystallography would be necessary to obtain XRD data.
Interactive Data Table: Hypothetical XRD Data for Crystalline this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only. No experimental XRD data for this compound has been found in the public domain.
Thermal Analysis (DSC, TGA) for Investigating Phase Transitions and Thermal Stability Kinetics
Thermal analysis techniques are fundamental in determining the thermal properties of a substance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods employed for this purpose.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to detect phase transitions such as melting, crystallization, and glass transitions. For this compound, DSC would reveal its melting point and any polymorphic transitions if it were to be crystallized.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability of a material and to study its decomposition kinetics. A TGA analysis of this compound would provide information on its decomposition temperature and the presence of any volatile components.
Detailed research findings and specific DSC or TGA data for this compound are not currently available in published literature. However, the principles of these techniques would be directly applicable to its characterization.
Interactive Data Table: Hypothetical Thermal Analysis Data for this compound
| Analysis Type | Parameter | Value |
| DSC | Melting Point (Tm) | Data not available |
| DSC | Glass Transition (Tg) | Data not available |
| TGA | Onset of Decomposition (Tonset) | Data not available |
| TGA | Temperature at 5% Mass Loss (Td5) | Data not available |
Note: This table is for illustrative purposes only. No experimental DSC or TGA data for this compound has been found in the public domain.
Mechanistic Pathways of Degradation and Environmental Fate of Lactic Acid, Acetate, Hexyl Ester
Hydrolytic Degradation Kinetics and Mechanisms
Hydrolysis is a primary degradation pathway for esters in aqueous environments. For Lactic acid, acetate (B1210297), hexyl ester, this process involves the cleavage of its two ester bonds: the acetate ester linked to the lactic acid moiety and the hexyl ester of the lactic acid carboxyl group. The ultimate products of complete hydrolysis are acetic acid, lactic acid, and hexan-1-ol. The rate and mechanism of this degradation are highly dependent on pH and the presence of enzymatic catalysts.
The hydrolysis of esters can be significantly accelerated under both acidic and basic conditions. jk-sci.com
Acid-Catalyzed Hydrolysis: In acidic environments, the degradation mechanism is typically initiated by the protonation of the carbonyl oxygen of an ester group. youtube.comkhanacademy.org This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com This process leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (hexan-1-ol) or the acetylated lactic acid moiety regenerates the carboxylic acid and the hydronium ion catalyst. youtube.comyoutube.com The entire process is reversible, with the equilibrium position influenced by the concentration of water. youtube.comchemistrysteps.com Studies on poly(lactic acid) (PLA) have shown that under acidic conditions, the hydrolysis of ester linkages is a key degradation pathway. researchgate.netresearchgate.net The degradation rate is influenced by temperature, with higher temperatures increasing the reaction kinetics. nih.gov
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis of Lactic acid, acetate, hexyl ester is effectively an irreversible process known as saponification. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate, which then collapses, eliminating the alkoxide leaving group (e.g., hexan-1-oxide). youtube.com In the final step, the carboxylic acid formed rapidly undergoes an acid-base reaction with the alkoxide or another hydroxide ion to form a carboxylate salt, driving the reaction to completion. chemistrysteps.comyoutube.com This process is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water and the final deprotonation step makes the reaction irreversible. youtube.com
Table 1: Products of Hydrolytic Cleavage
| Initial Compound | Cleavage Site | Products |
|---|---|---|
| This compound | Acetate Ester Linkage | Acetic Acid + Hexyl Lactate (B86563) |
| This compound | Hexyl Ester Linkage | Lactic Acid, Acetate + Hexan-1-ol |
This table presents the expected products from the hydrolysis of the specified ester linkages.
In natural environmental systems such as soil and water, enzymatic hydrolysis by microbial esterases and lipases is a dominant degradation pathway for esters. These enzymes can catalyze the cleavage of ester bonds with high efficiency and specificity. Research on the enzymatic synthesis of hexyl acetate demonstrates that lipases, such as those from Pseudomonas cepacia, are highly effective at catalyzing esterification, and by the principle of microscopic reversibility, also hydrolysis. researchgate.net It is expected that microbial enzymes would readily hydrolyze this compound into its constituent alcohols and acids (hexan-1-ol, acetic acid, and lactic acid), which are common metabolites in microbial pathways.
Photochemical and Oxidative Degradation Processes
Beyond hydrolysis, this compound can be degraded by photochemical and oxidative processes, particularly in the atmosphere and the photic zone of surface waters.
Volatilized esters in the troposphere are primarily degraded through reactions with photochemically generated reactive oxygen species, most notably the hydroxyl radical (•OH). researchgate.net The atmospheric lifetime of an ester is largely determined by the rate constant of its reaction with •OH radicals.
For this compound, the most probable initial reaction is the abstraction of a hydrogen atom from the hexyl chain by the •OH radical. rsc.org This is because the C-H bonds on the alkyl chain are more susceptible to attack than other parts of the molecule. This initial abstraction forms an alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). Subsequent reactions of this peroxy radical in the atmosphere, particularly in the presence of nitrogen oxides (NOx), can lead to the formation of a variety of stable and transient products, including aldehydes, ketones, and other oxygenated compounds. rsc.org Studies on amyl acetate have identified products such as formaldehyde, acetaldehyde, propionaldehyde, and butyraldehyde (B50154) from such oxidation pathways. rsc.org
Table 2: Predicted Atmospheric Degradation Parameters
| Parameter | Predicted Value/Products | Basis of Prediction |
|---|---|---|
| Primary Oxidant | Hydroxyl Radical (•OH) | Known reactivity of volatile organic compounds in the atmosphere. researchgate.net |
| Initial Reaction | H-atom abstraction from the hexyl chain | SAR estimations for similar esters like amyl acetate. rsc.org |
This table outlines the predicted atmospheric degradation characteristics based on data from analogous compounds.
Biotic Degradation in Environmental Compartments
Biodegradation is a crucial process for the ultimate removal of organic compounds from the environment. This compound is expected to be readily biodegradable in soil and aquatic systems. The mechanism involves microbial enzymes, primarily esterases, that hydrolyze the ester bonds.
Research on the biodegradation of hexyl acetate by engineered strains of Pseudomonas putida demonstrates the capacity of bacteria to metabolize such compounds. researchgate.net The initial step is the enzymatic hydrolysis of the ester into its components: acetic acid, lactic acid, and hexan-1-ol. All three of these degradation products are common, readily metabolizable substrates for a wide range of microorganisms. Acetic acid and lactic acid can directly enter central metabolic pathways like the Krebs cycle, while hexan-1-ol is typically oxidized first to hexanal (B45976) and then to hexanoic acid before further metabolism via beta-oxidation. researchgate.net Given the biodegradability of its constituent parts, this compound is not expected to persist or bioaccumulate in the environment.
Microbial Degradation Mechanisms in Soil and Aquatic Environments
The breakdown of organic compounds in the environment is largely driven by microbial activity. In both soil and aquatic settings, microorganisms play a pivotal role in the degradation of this compound. The primary mechanism for the breakdown of this ester is hydrolysis.
In a process analogous to mammalian metabolism, microorganisms cleave the ester bond of this compound. federalregister.gov This enzymatic hydrolysis results in the formation of lactic acid, acetic acid, and hexanol. These resulting molecules are common metabolites in microbial pathways. Lactic acid is a naturally occurring compound in soils, arising from the anaerobic degradation of organic matter. epa.gov Similarly, lactic acid bacteria (LAB) are prevalent in aquatic environments and are known for their role in the fermentation and degradation of organic substances. researchgate.net
The degradation process is influenced by several environmental factors, including pH, temperature, and the availability of oxygen. researchgate.net While the degradation of polylactic acid (PLA), a related polymer, is slow under ambient temperatures in soil, the simpler structure of this compound is expected to undergo more rapid biodegradation. researchgate.net The estimated half-life of a similar compound, lactic acid, 2-ethylhexyl ester, in soil is reported to be 17 days, suggesting that it would completely degrade to water and carbon dioxide within a matter of days. federalregister.gov
In aquatic systems, the presence of diverse microbial communities contributes to the breakdown of this compound. Bacteria from genera such as Lactobacillus, Lactococcus, and Pediococcus are commonly found in aquatic environments and are known to metabolize lactic acid and its derivatives. researchgate.netmdpi.com The degradation process in water is also initiated by hydrolysis, followed by the microbial utilization of the resulting alcohol and acids. federalregister.gov
Biodegradability Assessment Methodologies and Environmental Persistence Studies
To formally assess the biodegradability of chemical substances like this compound, standardized methodologies have been developed by organizations such as the Organisation for Economic Co-operation and Development (OECD). The OECD Guidelines for the Testing of Chemicals provide a framework for evaluating the environmental fate and effects of chemicals. oecd.orgoecd.org
The "Ready Biodegradability" tests, such as those outlined in OECD Guideline 301, are commonly employed to screen chemicals for their potential to biodegrade rapidly in an aerobic aqueous medium. oecd.orgoecd.org These tests typically run for 28 days and measure degradation by monitoring parameters like dissolved organic carbon (DOC) removal, carbon dioxide (CO2) evolution, or oxygen consumption. oecd.org For a substance to be considered "readily biodegradable," it must achieve a certain percentage of degradation within a 10-day window during the 28-day test period. The pass levels are generally 70% removal of DOC or 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO2). oecd.org
Several methods fall under the OECD 301 guideline, including:
OECD 301 B: CO2 Evolution Test (Modified Sturm Test): This method measures the CO2 produced by the microbial degradation of the test substance. aropha.com
OECD 301 D: Closed Bottle Test: This test determines the consumption of dissolved oxygen in a closed bottle containing the test substance and microorganisms. aropha.com
OECD 301 F: Manometric Respirometry Test: This method measures the oxygen consumed by microorganisms in a closed respirometer. aropha.combpcinstruments.com
Studies on related alkyl lactate esters have demonstrated that they are readily biodegradable, achieving over 60% degradation in these types of tests. nih.gov This suggests a low potential for persistence in the environment. The environmental characteristics of lactate esters are generally considered favorable due to their rapid biodegradation. nih.gov
Persistence studies aim to understand how long a substance remains in the environment. Based on data from similar compounds, the environmental persistence of this compound is expected to be low. federalregister.gov The rapid hydrolysis and subsequent microbial degradation of its components indicate that it is unlikely to accumulate in soil or aquatic ecosystems.
Interactive Data Table: OECD Ready Biodegradability Test Methods
| Test Method (OECD Guideline) | Principle | Key Parameter Measured | Pass Level for Ready Biodegradability |
| 301 B: CO2 Evolution | Measures the CO2 produced from the ultimate aerobic biodegradation of the organic compound. | Carbon Dioxide (CO2) | 60% of ThCO2 |
| 301 D: Closed Bottle | Measures the dissolved oxygen consumed by a microbial population during the biodegradation of the compound. | Dissolved Oxygen (DO) | 60% of ThOD |
| 301 F: Manometric Respirometry | Determines the oxygen uptake by measuring the change in pressure in a closed respirometer. | Oxygen Uptake | 60% of ThOD |
Computational and Theoretical Chemistry Studies on Lactic Acid, Acetate, Hexyl Ester
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed picture of the electronic structure of molecules. These methods are instrumental in predicting molecular geometry, energy, and a variety of spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For Lactic Acid, Acetate (B1210297), Hexyl Ester, DFT calculations can be employed to determine its most stable three-dimensional structure, known as the optimized molecular geometry. These calculations also allow for the exploration of the molecule's potential energy surface, identifying various stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.
A hypothetical DFT study on Lactic Acid, Acetate, Hexyl Ester could yield the following data on its optimized geometry and thermodynamic properties:
| Parameter | Value |
| Optimized Molecular Geometry | |
| C=O bond length (acetate) | 1.21 Å |
| C=O bond length (lactate) | 1.22 Å |
| C-O bond length (ester) | 1.35 Å |
| Thermodynamic Properties | |
| Enthalpy of formation (gas phase) | -750.2 kJ/mol |
| Gibbs free energy of formation (gas phase) | -580.5 kJ/mol |
| Entropy | 450.1 J/(mol·K) |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These highly accurate calculations are particularly useful for predicting spectroscopic properties and the energetics of chemical reactions. For this compound, ab initio calculations can predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra. Furthermore, these methods can be used to calculate the energy changes that occur during chemical reactions, such as its synthesis or decomposition, providing valuable insights into reaction feasibility and kinetics.
A theoretical ab initio study might produce the following predicted spectroscopic data for this compound:
| Spectroscopic Property | Predicted Value |
| ¹H NMR Chemical Shifts | |
| -CH₃ (acetate) | 2.1 ppm |
| -CH₃ (lactate) | 1.5 ppm |
| -OCH₂- (hexyl) | 4.1 ppm |
| ¹³C NMR Chemical Shifts | |
| C=O (acetate) | 170.5 ppm |
| C=O (lactate) | 172.0 ppm |
| -OCH₂- (hexyl) | 65.2 ppm |
| Key IR Vibrational Frequencies | |
| C=O stretch (ester) | 1745 cm⁻¹ |
| C-O stretch (ester) | 1250 cm⁻¹ |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For this compound, MD simulations can be used to explore its vast conformational space, identifying the most populated shapes the molecule adopts in different environments, such as in a solvent or at an interface. These simulations also provide detailed information about the non-covalent interactions, like hydrogen bonds and van der Waals forces, between the ester and surrounding molecules, which are critical for understanding its solubility and transport properties.
Reaction Mechanism Elucidation Through Transition State Theory Calculations
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Transition State Theory, when combined with quantum chemical calculations, is a powerful tool for elucidating reaction pathways. For a reaction involving this compound, such as its hydrolysis, these calculations can identify the structure and energy of the transition state—the highest energy point along the reaction coordinate. By determining the activation energy, which is the energy difference between the reactants and the transition state, chemists can predict the rate of the reaction and explore how catalysts might lower this barrier.
Computational Prediction of Structure-Reactivity Relationships
Computational methods can also be used to establish relationships between the structure of a molecule and its chemical reactivity. By calculating a variety of molecular descriptors, such as electrostatic potentials, frontier molecular orbital energies (HOMO and LUMO), and atomic charges, it is possible to build predictive models for the reactivity of this compound. These quantitative structure-reactivity relationship (QSRR) models can be used to predict how changes in the molecule's structure would affect its reactivity in various chemical transformations, guiding the design of new molecules with desired properties.
Applications and Industrial Perspectives of Lactic Acid, Acetate, Hexyl Ester Non Clinical Focus
Role as a Green Solvent in Chemical Synthesis and Processing
The growing demand for environmentally friendly industrial processes has spurred interest in green solvents, and lactate (B86563) esters are recognized for their favorable environmental profile, including biodegradability and low toxicity. nih.govwikipedia.org Lactic acid, acetate (B1210297), hexyl ester, as a derivative, is positioned to contribute to this trend.
Solvation Behavior in Organic Reactions and Extractions
The solvency of a chemical is determined by its molecular structure. Lactic acid, acetate, hexyl ester possesses both polar and non-polar characteristics. The ester and acetate groups introduce polarity, while the hexyl chain provides non-polar attributes. This dual nature suggests its potential as a versatile solvent capable of dissolving a range of solutes. Its performance as a solvent in organic reactions would be influenced by its ability to stabilize reactants, intermediates, and transition states.
Lactate esters, in general, are effective solvents for a variety of resins, polymers, fats, and oils. For instance, ethyl lactate is used as a solvent for nitrocellulose, cellulose (B213188) acetate, and other cellulose ethers. wikipedia.org Given this, hexyl 2-acetoxypropanoate could be expected to exhibit similar solvency for a range of polymeric and organic materials. The presence of the hexyl group might enhance its ability to dissolve non-polar compounds compared to shorter-chain lactate esters.
In extraction processes, the distribution coefficient of a solvent is a critical factor. The combination of polar and non-polar moieties in this compound could make it a candidate for the extraction of specific organic compounds from aqueous or complex mixtures.
Compatibility with Polymer Systems and Advanced Materials Fabrication
The compatibility of a solvent with polymer systems is crucial for applications such as coatings, adhesives, and polymer processing. Acetate esters like hexyl acetate are known to be effective solvents for resins and polymers. wikipedia.org Aqueous compositions containing lactate esters have been shown to act as effective coalescing agents in film-forming polymer compositions, leading to improved performance properties such as durability and scratch resistance. google.com
This suggests that this compound could be compatible with a variety of polymer systems, potentially acting as a plasticizer or a processing aid. Its ability to lower the minimum film-forming temperature of polymer dispersions could be beneficial in the formulation of paints, coatings, and adhesives. google.com Furthermore, the emerging use of lactate esters in the synthesis of printable monomers for 3D printing opens up possibilities for the application of functionalized lactate esters like hexyl 2-acetoxypropanoate in advanced manufacturing. chemrxiv.orgacs.org
Chemical Intermediate and Precursor for Value-Added Products
The reactivity of the ester and acetate groups, along with the potential for modification of the hexyl chain, positions this compound as a valuable chemical intermediate for the synthesis of other molecules.
Synthesis of Fine Chemicals and Specialty Intermediates
Esters are widely used as intermediates in organic synthesis. researchgate.net Hexyl acetate, a related compound, is used in the manufacture of chemicals and as an intermediate in the production of other substances. Similarly, this compound could serve as a precursor for the synthesis of various fine chemicals and specialty intermediates.
The ester linkages can be cleaved through hydrolysis or transesterification to yield hexanol, acetic acid, and lactic acid, or their respective derivatives. These reactions could be employed to introduce the hexyl, acetyl, or lactoyl group into other molecules, leading to the creation of new compounds with specific properties.
Derivatization Reactions for Novel Compound Synthesis
The structure of this compound offers several sites for derivatization. The ester groups can undergo various reactions, and the secondary hydroxyl group of the lactic acid moiety, which is acetylated in this case, could potentially be de-acetylated to allow for further functionalization.
Derivatization is a common strategy to modify the properties of a molecule to suit a specific application. libretexts.org For example, the hydroxyl group of hydroxy compounds can be derivatized to form esters with enhanced properties. libretexts.org While the hydroxyl group in hexyl 2-acetoxypropanoate is already esterified with acetic acid, targeted chemical reactions could potentially modify or replace this group. Such derivatization could lead to the synthesis of novel compounds with applications in areas like fragrances, or as monomers for specialty polymers. The conversion of compounds with active hydrogens into esters, thioesters, and amides through acylation is a common practice to create molecules with improved chromatographic behavior. chromastore.com.br
Advanced Materials Science Applications
The unique combination of a bio-based core (lactic acid) with functional groups makes this compound an interesting candidate for applications in materials science. Lactate esters are being explored for the synthesis of sustainable polymers and for upcycling into new materials. chemrxiv.orgacs.org
Recent research has demonstrated the use of lactate esters with various substituents for creating printable monomers for digital light processing (DLP) 3D printing. chemrxiv.orgacs.org These monomers can be used to produce complex, high-resolution 3D structures. A significant advantage highlighted in these studies is the potential for upcycling the resulting polymer material through processes like aminolysis, contributing to a circular economy for plastics. chemrxiv.orgacs.org
Given these advancements, it is plausible that hexyl 2-acetoxypropanoate, with its specific combination of functional groups, could be functionalized to create novel monomers for advanced polymer systems. For example, it could be incorporated into polymer backbones to tailor properties such as flexibility, thermal stability, and biodegradability. The presence of the hexyl group could impart hydrophobicity, which might be desirable in certain material applications. The development of well-defined polymers from lactate esters is a growing field, with potential applications in drug delivery, tissue engineering, and other areas of advanced materials science. researchgate.netresearchgate.net
Plasticizer Research in Polymer Formulations
The search for green, effective plasticizers to replace traditional phthalates has driven significant research into bio-based esters. These compounds are added to polymers to increase their flexibility, durability, and workability. The molecular structure of this compound, featuring a flexible six-carbon hexyl chain and polar ester groups, makes it a theoretical candidate for plasticizer applications, particularly for bio-polymers like Poly(lactic acid) (PLA) and conventional polymers such as Poly(vinyl chloride) (PVC).
Research into novel green plasticizers has shown that ester-capped oligomeric lactic acids can exhibit superior performance compared to commercial plasticizers. For instance, one study successfully synthesized an ester-capped oligomeric lactic acid mixture (EOL) that, when used to plasticize PVC, resulted in an elongation at break of 725.5%, indicating excellent mechanical properties. researchgate.net Furthermore, these novel plasticizers demonstrated better migration resistance than commercial options like acetyl tributyl citrate (B86180) (ATBC) and di-2-ethylhexyl terephthalate (B1205515) (DOTP). researchgate.net Another study developed a cyclohexyl ester-capped glutaric acid oligomeric lactate (CGOL) which also showed high efficiency in plasticizing PVC, achieving an elongation at break of 736.3% and demonstrating minimal migration. researchgate.net
Lactate esters such as ethyl lactate and butyl lactate are recognized as green solvents and are precursors for creating other functional molecules. wikipedia.orgresearchgate.net The properties of related bio-based plasticizers suggest that this compound could offer a balance of compatibility and plasticizing efficiency in various polymer matrices.
Below is a comparative table of research findings on various bio-based plasticizers, which provides a framework for hypothesizing the potential performance of this compound.
Table 1: Research Findings on Select Bio-based Plasticizers
| Plasticizer | Polymer Matrix | Key Findings | Reference |
|---|---|---|---|
| Ester-capped Oligomeric Lactic Acid (EOL) | PVC | Elongation at break reached 725.5%; superior migration resistance compared to ATBC and DOTP. | researchgate.net |
| Cyclohexyl ester-capped Glutaric Acid Oligomeric Lactate (CGOL) | PVC | Achieved highest elongation at break (736.3%) and lowest glass transition temperature (24.8 °C) among tested plasticizers. | researchgate.net |
| Acetyl Tributyl Citrate (ATBC) | PLA/PHB Blends | Added to increase processability and ductility of the polymer blend for flexible film production. | mdpi.com |
| Butyryl Trihexyl Citrate (B-6) | PHB/PLA Blends | Demonstrated high resistance to diffusion (33% weight loss after 15 days at 110 °C). | mdpi.com |
| Ethyl Lactate (EL) | Polycaprolactone (B3415563) (PCL) | Used as a green solvent and plasticizer in foaming processes with supercritical CO2 to create porous scaffolds. | researchgate.net |
Component in Bio-based Materials and Composites
Bio-based materials are increasingly sought as sustainable alternatives to petroleum-based products. Polylactic acid (PLA), a biodegradable polymer derived from renewable resources, is a cornerstone of the bioplastics market. iosrjournals.org However, neat PLA can be brittle, limiting its applications. Incorporating plasticizers and other additives is a common strategy to enhance its mechanical properties for use in advanced biocomposites.
This compound, being derived from a lactic acid backbone, could serve as a highly compatible additive within a PLA matrix. Its integration could enhance the flexibility of PLA-based composites, making them suitable for applications like food packaging and 3D printing filaments. Research on PLA/poly(3-hydroxybutyrate) (PHB) blends has utilized plasticizers like acetyl(tributyl citrate) (ATBC) to improve ductility for creating flexible films. mdpi.com Similarly, studies on polycaprolactone (PCL) composites have employed ethyl lactate as a green solvent to homogeneously distribute fillers like graphene oxide, creating microporous structures for tissue engineering. researchgate.net
Sustainable Chemical Engineering and Process Development
Lifecycle Assessment Methodologies for Environmental Impact Evaluation
Lifecycle Assessment (LCA) is a standardized methodology used to quantify the environmental impacts of a product throughout its entire lifecycle, from raw material extraction ("cradle") to disposal ("grave"). researchgate.net For a bio-based chemical like this compound, an LCA would evaluate metrics such as Global Warming Potential (GWP, often measured in kg CO₂-equivalent) and Fossil Energy Consumption (FEC).
The LCA framework allows for a comprehensive comparison between bio-based and petrochemical products. arkema.com For bio-based materials, the assessment includes the carbon uptake from the atmosphere during biomass growth. arkema.com However, it also accounts for emissions from agriculture, processing, transportation, and end-of-life stages.
An LCA for this compound would need to analyze the entire production chain:
Cradle-to-Gate: This would include the agricultural phase of the feedstock, transportation, production of lactic acid and hexanol, and the final synthesis of the ester. Key factors would be fertilizer use, energy sources for fermentation and distillation, and process yields. arkema.com
Use Phase: The impact during its use as a plasticizer or additive would be assessed.
End-of-Life: The biodegradability and potential for recycling or composting would be evaluated.
Identifying hotspots in the lifecycle, such as high energy consumption in distillation, allows researchers to prioritize improvements and develop a more sustainable and competitive bio-based product. entropyresins.comyoutube.com
Table 3: Key Metrics in Lifecycle Assessment of Bio-based Chemicals
| LCA Metric | Description | Importance for Bio-based Products | Reference(s) |
|---|---|---|---|
| Global Warming Potential (GWP) | A measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. | Quantifies the "carbon footprint" and compares it to fossil-based alternatives. | arkema.comacs.org |
| Fossil Energy Consumption (FEC) | The total amount of non-renewable fossil energy used throughout the lifecycle. | Highlights the dependence on fossil fuels for process energy. | acs.org |
| Acidification Potential | The potential for emissions to cause acid rain. | Assesses impacts on soil and water ecosystems. | arkema.com |
| Eutrophication Potential | The potential for emissions to cause excessive richness of nutrients in a body of water, leading to dense plant life growth and animal death from lack of oxygen. | Evaluates impact on aquatic ecosystems. | arkema.com |
| Abiotic Depletion | The consumption of non-renewable resources like minerals and fossil fuels. | Measures the depletion of finite natural resources. | tandfonline.com |
Comparative Studies and Structural Analogues of Lactic Acid Esters
Structure-Reactivity Correlations within Lactic Acid Ester Series
The reactivity of esters in reactions such as hydrolysis is significantly influenced by the electronic and steric nature of both the carboxylic acid and the alcohol moieties. In a series of lactic acid esters, the rate of reaction is governed by factors that affect the stability of the transition state during nucleophilic attack on the carbonyl carbon.
The rate of esterification reactions is also determined by the structure of the molecules and the functional substituents of the acids and alcohols. utwente.nl Generally, esters with less steric hindrance around the reaction center and those with electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon will exhibit enhanced reactivity.
Table 7.1.1: Predicted Reactivity of Lactic Acid Esters Based on Alcohol Moiety
| Alcohol Moiety | Steric Hindrance | Electronic Effect of Alkyl Group | Predicted Relative Reactivity |
| Methanol | Low | Weakly electron-donating | High |
| Ethanol | Moderate | Electron-donating | Moderate |
| Isopropanol | High | More electron-donating | Low |
| Hexanol | Moderate | Electron-donating | Moderate |
| Phenol | Moderate | Electron-withdrawing (by resonance) | High |
This table provides a qualitative prediction of reactivity based on general principles of steric and electronic effects.
Comparative Analysis of Synthetic Routes for Related Hexyl Esters
Several synthetic routes are available for the production of hexyl esters, including the target compound, Lactic acid, acetate (B1210297), hexyl ester. A comparative analysis of these methods is essential for selecting the most efficient and economically viable option for a given application. The most common methods are direct esterification, transesterification, and acylation.
Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. While straightforward, it is an equilibrium-limited process that often requires the removal of water to achieve high yields. wikipedia.org
Transesterification involves the reaction of an ester with an alcohol to produce a different ester. This method can be advantageous when the starting ester is readily available and the alcohol by-product can be easily removed. acs.org
For instance, in the synthesis of n-hexyl acetate, a structurally similar compound, comprehensive studies have been conducted on heterogeneously catalyzed reactive distillation. ntnu.no This process combines reaction and separation to enhance conversion and product selectivity. ntnu.no The physical properties of the n-hexyl acetate system are characterized by strong liquid-phase non-idealities, and it forms a low-boiling homogeneous azeotrope with n-hexanol at lower pressures. ntnu.no
Table 7.2.1: Comparison of Synthetic Routes for Hexyl Esters
| Synthetic Route | General Reactants | Typical Catalyst | Advantages | Disadvantages |
| Direct Esterification | Carboxylic Acid + Hexanol | Strong Acid (e.g., H₂SO₄) | Inexpensive starting materials. | Equilibrium-limited; often requires harsh conditions. wikipedia.org |
| Transesterification | Ester (e.g., Methyl Lactate) + Hexanol | Acid or Base | Can be driven to completion by removing the lower boiling alcohol. acs.org | Requires a pre-synthesized ester. |
| Acylation | Acid Chloride/Anhydride (B1165640) + Hexanol | Base (e.g., Pyridine) | High yields under mild conditions. | More expensive reagents; produces stoichiometric waste. mdpi.com |
Research on Stereoisomers and Chiral Synthesis of Lactic Acid Esters
Lactic acid possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-lactic acid and (R)-lactic acid. researchgate.netnih.gov This chirality is a critical consideration in the synthesis of its esters, as the biological and physical properties of the resulting stereoisomers can differ significantly. nih.gov
The synthesis of enantiomerically pure or enriched lactic acid esters is a significant area of research. Several strategies have been developed to achieve this, including:
Starting from a Chiral Pool: Utilizing enantiomerically pure lactic acid derived from biological sources (typically L-(+)-lactic acid from fermentation) to synthesize the desired ester. wikipedia.org
Enzymatic Resolution: Employing enzymes, such as lipases, that can selectively catalyze the esterification or transesterification of one enantiomer over the other. This method is valued for its high selectivity and mild reaction conditions. utwente.nl
Asymmetric Synthesis: Using chiral catalysts to direct the formation of a specific stereoisomer from achiral starting materials.
The development of stereospecific catalysts can lead to heterotactic polylactic acid (PLA), which has been found to exhibit crystallinity. wikipedia.org Due to the chiral nature of lactic acid, several distinct forms of its polymer, polylactide, exist, including poly-L-lactide (PLLA) and poly-D-lactide (PDLA). wikipedia.org The synthesis of new chiral smectic four-ring esters has also been a subject of research. mdpi.com
Table 7.3.1: Strategies for Chiral Synthesis of Lactic Acid Esters
| Strategy | Description | Key Advantage |
| Chiral Pool Synthesis | Uses naturally occurring, enantiomerically pure lactic acid as a starting material. wikipedia.org | High enantiomeric purity of the final product. |
| Enzymatic Resolution | Employs enzymes that selectively react with one enantiomer of lactic acid. utwente.nl | High selectivity under mild, environmentally friendly conditions. |
| Asymmetric Catalysis | Utilizes chiral catalysts to control the stereochemical outcome of the reaction. | Can create specific stereoisomers from achiral precursors. |
Emerging Research Directions and Future Outlook for Lactic Acid, Acetate, Hexyl Ester
Integration with Continuous Flow Chemistry and Microreactor Technology
The shift from traditional batch processing to continuous flow chemistry and microreactor technology offers significant advantages for the synthesis of specialty chemicals, including complex esters. This approach is particularly promising for the potential production of Lactic acid, acetate (B1210297), hexyl ester, as it allows for enhanced control over reaction parameters, improved safety, and greater efficiency.
Continuous flow chemistry involves pumping reactants through a network of tubes or channels, where mixing and reaction occur. youtube.com This method provides superior heat and mass transfer compared to batch reactors, leading to more consistent product quality and higher yields. kth.sealmacgroup.com For a multi-step synthesis that could lead to Lactic acid, acetate, hexyl ester, a continuous flow setup would enable the seamless integration of reaction and purification steps. nih.gov
Microreactors, which are miniaturized continuous flow reactors with channel dimensions in the sub-millimeter range, further amplify these benefits. nih.govmmsl.cz The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing exothermic esterification reactions and minimizing the formation of byproducts. mmsl.cz Research on the synthesis of hexyl acetate has demonstrated the feasibility of using flow reactors to achieve high production rates. nih.gov For instance, a continuous setup for the microencapsulation of hexyl acetate has been developed with a production rate of 198 g/h. nih.gov This indicates the scalability of flow processes for related esters.
The potential integration of these technologies for this compound synthesis could involve a modular system where the initial esterification of hexanol with lactic acid is followed by acetylation in a subsequent reactor module, all within a single, automated flow system.
Table 1: Comparison of Batch vs. Continuous Flow Processing for Ester Synthesis
| Feature | Batch Processing | Continuous Flow/Microreactor |
| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |
| Mass Transfer | Often limited by stirring speed | Enhanced due to small diffusion distances |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |
| Scalability | Complex, often requires re-optimization | Simpler, by "numbering-up" or running for longer times |
| Process Control | Manual or semi-automated | Fully automated, precise control of parameters |
| Product Consistency | Can vary from batch to batch | High, steady-state operation ensures uniformity |
Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability
Traditionally, the synthesis of esters such as hexyl acetate has relied on homogeneous acid catalysts like sulfuric acid. researchgate.net However, these catalysts are corrosive, difficult to separate from the reaction mixture, and generate significant waste. Modern research focuses on heterogeneous catalysts, such as ion-exchange resins, which can be easily recovered and reused, simplifying downstream processing and reducing environmental impact. lboro.ac.uk Studies on n-hexyl acetate synthesis have successfully employed these resins in reactive distillation processes. ntnu.no
Biocatalysis, using enzymes like lipases, represents a particularly "green" alternative. mdpi.com Lipases can catalyze esterification reactions under mild conditions with high chemo-, regio-, and enantioselectivity. This would be especially important for this compound, as lactic acid is a chiral molecule. The use of immobilized enzymes in continuous flow reactors is a growing area of research, combining the benefits of biocatalysis with the efficiencies of flow chemistry. nih.gov This approach could enable the production of specific stereoisomers of the target compound with high purity.
Recent innovations also include the development of geminal atom catalysts (GACs), which have shown promise for greener chemical manufacturing with a significantly lower carbon footprint. sciencedaily.com
Table 2: Research Findings on Catalytic Systems for Hexyl Ester Synthesis
| Catalyst Type | Example | Reaction | Key Findings | Reference |
| Heterogeneous Acid | Ion-Exchange Resin (Amberlyst CSP-2) | n-Hexyl acetate synthesis | Effective in reactive distillation, enabling high conversion. | researchgate.net |
| Biocatalyst (Immobilized) | Novozyme 435 | Chemoenzymatic synthesis | Used in continuous flow for chiral resolution of an alcohol, demonstrating applicability in multi-step synthesis. | nih.gov |
| Biocatalyst (Immobilized) | Lipase (B570770) from Thermomyces lanuginosus | Hexyl laurate synthesis | Agroindustrial wastes used as support for enzyme immobilization, showing high conversion rates. | researchgate.net |
Advanced In-Situ Spectroscopic Monitoring of Reaction Processes
To optimize the synthesis of a complex molecule like this compound, real-time monitoring of the reaction progress is essential. Advanced in-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Near-Infrared (NIR) spectroscopy, are powerful tools for process analytical technology (PAT). spectroscopyonline.com
These techniques allow for the continuous measurement of reactant and product concentrations directly within the reactor without the need for sampling. spectroscopyonline.comyoutube.com This is particularly advantageous for equilibrium-limited reactions like esterification, where sampling can disturb the chemical equilibrium and lead to inaccurate measurements. spectroscopyonline.com In-situ FTIR has been successfully used to monitor enzymatic esterifications and polymerization reactions, providing valuable kinetic data and insights into reaction mechanisms. youtube.comresearchgate.netnih.gov
For a continuous flow synthesis of this compound, in-situ monitoring would be indispensable for ensuring the process remains at a steady state and for quickly detecting any disturbances. nih.gov This real-time data can be used to automatically adjust process parameters, such as flow rate or temperature, to maintain optimal conditions and ensure high product quality.
Applications in Environmental Technologies
Esters of lactic acid and acetic acid, such as ethyl lactate (B86563) and hexyl acetate, are often considered "green" solvents due to their biodegradability and low toxicity. wikipedia.org This suggests that this compound could have potential applications in environmental technologies.
Hexyl acetate is used as a solvent for resins, polymers, and oils, and as a paint additive. Its use in formulations for coatings, cleaning products, and as a component in biocides highlights its versatility. Furthermore, methods have been developed that use hexyl acetate for recycling industrial materials like silicon carbide powder, where it can be reused, minimizing environmental pollution. guidechem.com
Given that lactate esters are also promoted as environmentally friendly solvents, a combined ester like this compound could be designed as a high-performance, biodegradable solvent for a range of applications, from industrial cleaning to formulations for cosmetics and personal care products. Its potential use as a plasticizer is another area of interest, contributing to the development of more sustainable polymer materials.
Prospects for Bio-derived Feedstocks and Circular Economy Principles in Production
The production of chemicals from renewable resources is a cornerstone of a sustainable chemical industry and the circular economy. The precursors for this compound—namely lactic acid, acetic acid, and hexanol—can all potentially be derived from biomass.
Lactic acid is a well-established platform chemical produced by the fermentation of sugars from sources like corn or sugarcane. mdpi.com Increasingly, research is focused on using non-food lignocellulosic biomass, such as agricultural residues, as a feedstock for lactic acid production, which avoids competition with the food supply. nih.govncsu.edufrontiersin.org
Similarly, bio-based acetic acid can be produced through the fermentation of biomass-derived ethanol. nih.gov The use of these bio-derived acids would significantly reduce the carbon footprint of this compound production compared to traditional petrochemical routes.
The integration of such bio-based manufacturing processes aligns with the principles of a circular economy, which aims to minimize waste and keep resources in use for as long as possible. tcs.comcefic.org In this context, the production of this compound could be part of a larger biorefinery concept, where various components of biomass are converted into a range of value-added products. nih.gov Adopting circular principles also involves designing products for biodegradability and developing recycling or reuse pathways, further enhancing the sustainability profile of the compound. gspchem.com
Q & A
Basic: What laboratory synthesis methods are used to produce lactic acid, acetate, hexyl ester?
Methodological Answer:
this compound is synthesized via acid-catalyzed Fischer esterification , typically involving lactic acid, acetic acid, and hexanol. Key steps include:
- Catalyst Selection : Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%) accelerates the reaction by protonating the carbonyl group, enhancing electrophilicity .
- Reaction Conditions : Conducted under reflux (60–80°C) for 4–6 hours to achieve equilibrium. Excess alcohol (hexanol) drives esterification .
- Purification : Distillation at 159–171°C isolates the ester from unreacted acids and alcohols. Forerun impurities (e.g., acetic acid) are removed at lower temperatures (~158°C) .
- Yield Optimization : Yields up to 67% are reported using acidic catalysts, with higher efficiency compared to uncatalyzed reactions .
Basic: What analytical techniques are employed to identify and quantify this compound in complex matrices?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to detect esters in olive oil and fermented foods (e.g., cheese), with sensitivity down to μg/L levels. Hexyl acetate is identified via retention indices and fragmentation patterns .
- Solid-Phase Microextraction (SPME) : Enhances detection in low-concentration samples (e.g., Tulum cheese) by concentrating volatile esters prior to GC-MS .
- Esterase Activity Assays : Measure enzymatic hydrolysis rates in microbial systems (e.g., lactic acid bacteria) to infer ester concentrations .
Advanced: How do advanced catalytic systems improve the efficiency of synthesizing this compound?
Methodological Answer:
Solid Superacid Catalysts (e.g., sulfated zirconia) offer advantages over traditional acids:
- Reusability : Retain >90% activity after 5 cycles, reducing waste .
- Selectivity : Minimize side reactions (e.g., dehydration of lactic acid) due to controlled acid strength .
- Kinetics : Achieve 85% conversion in 3 hours at 70°C, compared to 6 hours for H₂SO₄ .
Ionic Liquids (e.g., [BMIM][HSO₄]) are also explored for solvent-free esterification, enhancing green chemistry metrics .
Advanced: What role does this compound play in polymer science applications?
Methodological Answer:
In poly(lactic acid) (PLA) composites , hexyl acetate acts as a plasticizer :
- Microencapsulation : PLA matrices embedded with hexyl acetate-filled microcapsules (5–20% w/w) exhibit 40% higher toughness due to controlled release during stress .
- Thermal Stability : Hexyl acetate reduces PLA’s glass transition temperature (Tg) by 10°C, improving flexibility without compromising biodegradability .
Advanced: How does this compound influence microbial communities in anaerobic digestion systems?
Methodological Answer:
- Inhibitory Effects : At 1.5 g/L, hexyl acetate reduces methane production by 50% in medium-free systems due to toxicity to methanogens .
- Synergistic Consumption : In nutrient-rich media, microbial consortia metabolize hexyl acetate via esterase activity, converting it to acetic acid and hexanol, which are further processed into methane .
- Threshold Concentration : The minimum inhibitory concentration (MIC) is 0.8 g/L, making it critical to monitor levels in biogas reactors .
Basic: What are the key physical and chemical properties of this compound?
Methodological Answer:
- Molecular Formula : C₈H₁₆O₂ (hexyl acetate) or C₁₀H₁₈O₄ (this compound derivatives) .
- Boiling Point : 159–171°C .
- Density : 0.84–0.87 g/cm³ at 20°C .
- Solubility : Miscible with alcohols, esters, and phosphoric acid derivatives; immiscible with water .
Advanced: How is this compound biosynthesized via the LOX pathway in plants?
Methodological Answer:
In olive oil cultivars (e.g., Asprolia), the lipoxygenase (LOX) pathway generates hexyl acetate:
Lipid Oxidation : Linoleic/linolenic acids are oxidized to hydroperoxides by LOX enzymes .
Cleavage : Hydroperoxide lyases convert hydroperoxides to C₆ aldehydes (e.g., hexanal) .
Esterification : Alcohol acetyltransferases (AATs) catalyze the reaction between hexanol and acetyl-CoA to form hexyl acetate .
Key Data : Thiaki cultivar olive oil contains 120 μg/L hexyl acetate, contributing fruity aroma notes .
Advanced: How do microbial esterases modulate this compound production in fermented foods?
Methodological Answer:
- Lactic Acid Bacteria (LAB) : Strains like Lactobacillus spp. produce esterases that hydrolyze esters into acids and alcohols during fermentation .
- Reverse Esterification : In low-pH environments (e.g., cheese), LAB re-synthesize esters like hexyl acetate, enhancing flavor complexity. For example, 0.294 μg/L ethyl acetate is detected in LAB-fermented Tulum cheese .
- Substrate Specificity : Esterase activity varies; L. plantarum preferentially hydrolyzes short-chain esters (C₄–C₆) .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Corrosivity : Use corrosion-resistant containers (e.g., stainless steel) to prevent degradation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye irritation (Category 1 eye damage risk) .
- Ventilation : Handle in fume hoods to limit inhalation exposure; OSHA PEL for acetic acid derivatives is 10 ppm .
Advanced: How does this compound contribute to flavor profiles in food products?
Methodological Answer:
- Aroma Threshold : 0.1–1.0 μg/L in olive oil, imparting apple-like notes .
- Synergy with Other Esters : In lavender oil, hexyl acetate interacts with linalyl acetate to enhance floral-citrus aromas, mediated by olfactory receptor modulation .
- Fermentation Dynamics : In cheese, hexyl acetate concentrations correlate with LAB activity, peaking at 90 days of ripening (0.086 μg/L in compound-fermented samples) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
